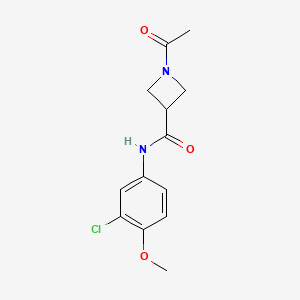

1-acetyl-N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-acetyl-N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O3/c1-8(17)16-6-9(7-16)13(18)15-10-3-4-12(19-2)11(14)5-10/h3-5,9H,6-7H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQFCVWVRGUNDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2=CC(=C(C=C2)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. One common method is the cyclization of β-amino alcohols or β-amino acids under acidic or basic conditions.

Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Substitution with the 3-chloro-4-methoxyphenyl Group: This step involves the substitution of the azetidine ring with the 3-chloro-4-methoxyphenyl group. This can be achieved through nucleophilic substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

Substitution: Nucleophiles such as amines, thiols, and other suitable reagents under conditions that favor nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

Reduction: Reduced derivatives with functional groups such as alcohols or amines.

Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.

Scientific Research Applications

1-acetyl-N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide is a synthetic organic compound belonging to the azetidine class. Azetidines are four-membered, nitrogen-containing heterocycles notable for their ring strain, which gives them unique reactivity and stability.

Scientific Research Applications

This compound has applications in scientific research, including:

- Medicinal Chemistry The compound is studied for its potential as a pharmacophore in drug design and development. Its unique structure and reactivity make it a candidate for synthesizing bioactive molecules with potential therapeutic applications.

- Materials Science The compound's ability to undergo polymerization reactions makes it useful in developing advanced materials, such as polymers with specific properties for industrial applications.

- Biological Research The compound is used in studies related to its biological activity, including its interactions with enzymes and receptors. It may serve as a tool compound for investigating biological pathways and mechanisms.

- Chemical Synthesis The compound is employed as a building block in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and synthetic methodologies.

Preparation Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Azetidine Ring The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. One common method is the cyclization of β-amino alcohols or β-amino acids under acidic or basic conditions.

- Introduction of the Acetyl Group The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

- Substitution with the 3-chloro-4-methoxyphenyl Group This step involves the substitution of the azetidine ring with the 3-chloro-4-methoxyphenyl group. This can be achieved through nucleophilic substitution reactions using appropriate reagents and conditions.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring imparts unique reactivity, allowing it to interact with enzymes, receptors, and other biomolecules. The presence of the acetyl, chloro, and methoxy groups further modulates its activity and specificity. Detailed studies on its mechanism of action may reveal its potential as an inhibitor or activator of specific biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Ring Modifications

Azetidine vs. Piperidine/Pyrrolidine Derivatives

- 1-Acetyl-N-(6-Chloro-1,3-Benzothiazol-2-yl)-4-Piperidinecarboxamide (): This analog replaces the azetidine ring with a six-membered piperidine ring and substitutes the aromatic group with a benzothiazole system. The larger piperidine ring reduces conformational strain but may decrease binding specificity due to increased flexibility.

- The carboxylic acid group enhances hydrophilicity, which may reduce membrane permeability relative to the carboxamide group in the target compound .

Key Insight : The azetidine core balances rigidity and flexibility, optimizing interactions with sterically constrained enzyme pockets (e.g., cruzain’s S2 subsite) .

Aromatic Substituent Effects

Role of 3-Chloro-4-Methoxyphenyl Group

- Cruzain Inhibitors ():

Removing the chlorine (compound 3b) or methoxy group (compound 3c) from the aromatic ring reduced cruzain inhibition by 8-fold and 24-fold, respectively (IC50 values: 13.9 µM and 40.1 µM vs. 3a’s 5.2 µM). The chloro group facilitates halogen bonding with Gly151, while the methoxy group stabilizes the S2 pocket via hydrophobic interactions .

Comparison Table: Substituent Impact on Activity

Functional Group Variations

Carboxamide vs. Carbamate/Urea Derivatives

- Isopropyl (3-Chloro-4-Methoxyphenyl)Carbamate ():

As a pesticide, this carbamate derivative likely targets acetylcholinesterase. The carbamate group’s electrophilic carbonyl reacts irreversibly with serine residues, differing from the carboxamide’s reversible hydrogen-bonding mode .

- Metoxuron (): This urea derivative (N’-(3-chloro-4-methoxyphenyl)-N,N-dimethylurea) was banned due to carcinogenicity. The urea group’s planarity and hydrogen-bonding capacity differ from the carboxamide’s tetrahedral geometry, possibly contributing to toxic metabolites .

Key Insight: The carboxamide group in the target compound enables reversible, non-covalent interactions, enhancing selectivity and reducing off-target toxicity compared to carbamates or ureas .

Biological Activity

1-acetyl-N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide is a synthetic organic compound belonging to the azetidine class. Its unique structural features contribute to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, emphasizing its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a four-membered nitrogen-containing ring (azetidine) with an acetyl group and a chloro-methoxyphenyl moiety. This structure introduces significant ring strain, enhancing its reactivity and interaction with biological targets. The presence of the chloro group is particularly noteworthy as it may influence the compound's biological activity through electronic effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies involving various bacterial strains, including Gram-positive and Gram-negative bacteria, the compound demonstrated significant bactericidal effects. For instance, it was effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 20 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines by targeting specific enzymes involved in tumor growth. For example, it has been identified as a potential inhibitor of tyrosinase, an enzyme implicated in melanin production and associated with certain cancers .

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes and receptors. As a tyrosinase inhibitor, it binds to the enzyme's active site, preventing the conversion of L-tyrosine to dopaquinone, thereby reducing melanin synthesis . This inhibition is crucial for applications in treating hyperpigmentation disorders.

Study on Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various azetidine derivatives, this compound was found to be more effective than traditional antibiotics like ciprofloxacin against resistant strains of bacteria . This highlights its potential as a novel antimicrobial agent.

Study on Anticancer Activity

Another study explored the compound's anticancer properties by evaluating its effect on human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The results indicated that the compound significantly inhibited cell viability at concentrations above 50 µM, demonstrating its promise as an anticancer therapeutic .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-acetyl-N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide?

- Methodology : Synthesis optimization requires controlling reaction parameters such as temperature (typically 60–80°C for amide bond formation), solvent choice (e.g., DMF or THF for polar intermediates), and stoichiometric ratios of reactants. Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures intermediate purity. Post-synthetic purification via column chromatography or recrystallization is critical to isolate the target compound .

- Data Validation : Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Compare spectral data with analogous azetidine carboxamide derivatives .

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Methodology : Employ orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability assays) to validate target engagement. For example, if kinase inhibition is hypothesized, use both in vitro kinase assays (e.g., ADP-Glo™) and cellular phosphorylation assays (e.g., Western blotting for downstream targets). Statistical validation (e.g., ANOVA with post-hoc tests) helps distinguish experimental noise from true biological effects .

- Case Study : In a study on Met kinase inhibitors, discrepancies between in vitro potency and in vivo efficacy were resolved by optimizing pharmacokinetic parameters (e.g., bioavailability), highlighting the need for integrated pharmacological profiling .

Q. What analytical techniques are essential for characterizing this compound’s purity and stability?

- Core Techniques :

- NMR Spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the azetidine and aromatic regions .

- Mass Spectrometry : Use electrospray ionization (ESI-MS) to detect degradation products under stress conditions (e.g., heat, pH extremes) .

- X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) enable structure refinement and validation of stereochemistry .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound inform its molecular recognition properties?

- Methodology : Perform graph-set analysis (as per Etter’s formalism) on crystallographic data to classify hydrogen-bond motifs (e.g., D, R₂²(8) patterns). For example, the acetyl and carboxamide groups may form intermolecular bonds with water or co-crystallized solvents, affecting solubility and crystal packing .

- Application : In supramolecular chemistry, such analysis guides the design of co-crystals with improved physicochemical properties .

Q. What computational strategies are recommended for predicting structure-activity relationships (SAR) of derivatives?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). Focus on the azetidine ring’s conformational flexibility and the chloro-methoxy substituent’s steric effects .

- QSAR Modeling : Train models using descriptors such as ClogP, polar surface area, and H-bond donor/acceptor counts from analogs like N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)tetrahydropyridin-2-yl]sulfanyl}acetamide .

Q. How can crystallographic twinning or disorder in this compound’s structure be addressed during refinement?

- Methodology : Use SHELXL’s TWIN/BASF commands to model twinning ratios and refine partitioned occupancy factors for disordered regions. Validate results via R-factor convergence and difference density maps .

- Example : In a study of a structurally similar azetidine derivative, twinning was resolved by applying a twin law matrix, improving the final R1 value from >0.15 to <0.05 .

Q. What strategies mitigate synthetic challenges in introducing the 3-chloro-4-methoxyphenyl moiety?

- Methodology :

- Protection/Deprotection : Protect the methoxy group during chlorination to avoid side reactions. Use Boc or Fmoc groups for the amine in intermediates .

- Coupling Reagents : Optimize amide bond formation using HATU or EDC/HOBt, which are effective for sterically hindered substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.